4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile
Description
4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile is a benzonitrile derivative featuring a 4-fluorophenyl-substituted azepane ring connected via a carbonyl group. Its structure combines a seven-membered azepane ring, which confers conformational flexibility, with a planar benzonitrile moiety. This compound is structurally distinct from antidepressants like citalopram and escitalopram, which possess a dimethylamino-hydroxybutyl chain instead of the azepane-carbonyl group .
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O/c21-19-10-8-16(9-11-19)18-3-1-2-12-23(14-18)20(24)17-6-4-15(13-22)5-7-17/h4-11,18H,1-3,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCWZUAUQIZOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzylamine with azepane-1-carbonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with benzonitrile in the presence of a suitable catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The compound is believed to modulate certain biological pathways by binding to target proteins, thereby altering their activity. This modulation can lead to various therapeutic effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole Derivatives
| Compound | Substituent | Crystal System | Dihedral Angles (°) |
|---|---|---|---|
| 4 | 4-ClPh | Triclinic $ P\overline{1} $ | ~90 (fluorophenyl vs. plane) |
| 5 | 4-FPh | Triclinic $ P\overline{1} $ | ~90 (fluorophenyl vs. plane) |
Pyrazole-Based Kinase Inhibitors
The pyrazole derivative 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile () shares the benzonitrile and fluorophenyl motifs but incorporates a pyrazole core. Key structural differences include:
- Dihedral angles between the pyrazole and fluorophenyl (38.0°), pyridine (40.0°), and benzonitrile (28.5°) groups.
- Hydrogen bonding via the amino group to pyridine (2.14 Å) and nitrile (2.58 Å) residues, enabling 2D network formation. This compound inhibits p38αMAP kinase, contrasting with the azepane derivative’s unknown activity .
Hydantoin Androgen Receptor Antagonists
Compound 6c (), a hydantoin derivative with a fluorophenyl and benzonitrile group, exhibits antagonistic activity against the androgen receptor (AR). Its structure includes a thioxoimidazolidinone ring, enhancing rigidity compared to the azepane’s flexibility. The trifluoromethyl and hydroxylmethyl substituents likely contribute to AR binding affinity, suggesting that nitrile positioning relative to bulky groups modulates activity .
Citalopram/Escitalopram Derivatives
Citalopram-related compounds (-19) feature a dimethylamino-hydroxybutyl chain instead of azepane-carbonyl. For example:
- 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile () is a key intermediate in citalopram synthesis.
- The olefinic impurity 4-[4-(dimethyl-d6-amino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)benzonitrile () highlights structural sensitivity in antidepressant synthesis. These compounds emphasize the pharmacological importance of the benzonitrile-fluorophenyl scaffold but diverge in backbone structure and functional groups .
Cyclohexane Dicarbonitrile Derivatives
The unexpected product 3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile () features a rigid cyclohexane ring with dual nitrile groups. Its synthesis via malononitrile condensation contrasts with the azepane derivative’s route, underscoring the role of reaction conditions in structural outcomes .
Biological Activity
4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHFNO
- Molecular Weight : 410.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorophenyl group enhances the compound's lipophilicity and stability, which may improve its binding affinity to biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, piperidine derivatives have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer progression .
Antimicrobial Activity
Research into related compounds suggests potential antimicrobial properties, particularly against pathogenic bacteria and fungi. The presence of the azepane ring may contribute to this activity by interfering with microbial metabolic processes.
Neuroprotective Effects
Some derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. These compounds often act as acetylcholinesterase inhibitors, enhancing cholinergic signaling and potentially improving cognitive function .
Case Studies
Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
- Cytotoxicity : The compound has been shown to induce apoptosis in cancer cell lines through specific signaling pathways.
- Enzyme Inhibition : It acts as a potent inhibitor of cholinesterases, contributing to increased acetylcholine levels in neuronal tissues.
- Antimicrobial Efficacy : Demonstrated effectiveness against various microbial strains, suggesting its utility in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
